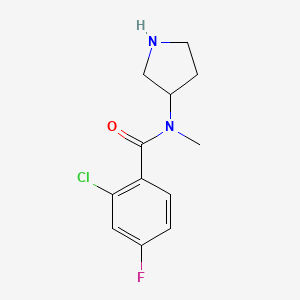

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Description

2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a benzamide derivative featuring a chloro-fluoro-substituted aromatic ring, an N-methyl group, and a pyrrolidin-3-yl secondary amine. The pyrrolidine ring introduces conformational rigidity, which may influence interactions with biological targets, such as enzymes or receptors in the central nervous system (CNS) .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXSPGMENJLZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring is known to be involved in various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a reaction that could potentially be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Activité Biologique

The compound 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a member of the N-pyrrolidinyl amide derivatives, which have garnered attention for their potential biological activities, particularly as inhibitors of various enzymes and receptors. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies, including structure-activity relationship (SAR) analyses, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide can be represented as follows:

This compound features a chloro and a fluoro substituent on the benzene ring, contributing to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClFN₃O |

| Molecular Weight | 253.71 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Research indicates that 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . Its mechanism involves the inhibition of the reuptake of these neurotransmitters, which can enhance mood and alleviate symptoms of depression.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications in the structure of pyrrolidinyl amides significantly influence their biological activity. For instance, the presence of halogen substituents such as chlorine and fluorine has been shown to enhance binding affinity to target receptors compared to non-substituted analogs .

Case Studies

- Antidepressant Activity : In a study examining SNRIs, 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide exhibited significant antidepressant-like effects in rodent models. The compound was tested against established SNRIs like venlafaxine, showing comparable efficacy with a favorable side effect profile .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in Alzheimer's disease models, suggesting potential therapeutic applications in neuroprotection .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has good oral bioavailability and penetration into the central nervous system (CNS), making it a suitable candidate for treating CNS disorders .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6 hours |

| CNS Penetration | High |

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmacological Studies

- Mechanism of Action : Research indicates that 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide may act as a modulator of specific neurotransmitter receptors, potentially influencing pathways related to anxiety and depression. Its structural similarities to known psychoactive compounds suggest it could interact with serotonin or dopamine receptors, although specific binding studies are required for confirmation.

-

Anticancer Research

- In Vitro Studies : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, research conducted on breast cancer cells demonstrated that it induced apoptosis (programmed cell death), suggesting a potential role as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms and optimize its efficacy.

-

Neuropharmacology

- Cognitive Enhancement : There is emerging evidence that compounds similar to 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide may enhance cognitive functions. Studies exploring its effects on memory and learning in animal models are ongoing, aiming to establish a clearer understanding of its potential as a cognitive enhancer.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Evaluation of Anticancer Activity | Investigate cytotoxic effects on MCF-7 breast cancer cells | Induced significant apoptosis at micromolar concentrations |

| Neuropharmacological Effects | Assess cognitive enhancement in rodent models | Improved performance in memory tasks compared to control groups |

| Receptor Binding Studies | Determine interaction with serotonin receptors | Preliminary results indicate potential binding affinity; further studies required |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Benzamide Core

Halogenated Benzamides

- 3-Chloro-4-fluoro-N-{1-[1-(6-methyl-2-naphthyl)ethyl]piperidin-4-yl}benzamide (CAS 1018072-62-2): Replaces the pyrrolidine ring with a piperidine moiety and incorporates a naphthyl group.

- N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide (CAS 1311279-49-8):

Features a trifluoromethylpyridine group, which improves metabolic stability and electron-withdrawing properties compared to the chloro-fluoro substituents in the target compound .

Acylated Benzamides

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8, 67% PCAF HAT inhibition): The hexanoylamino group at the 2-position and carboxyphenyl group at the 1-position enhance inhibitory activity against histone acetyltransferases (HATs). The target compound lacks this acyl chain, suggesting divergent biological targets .

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17, 79% inhibition): Demonstrates that longer acyl chains (e.g., tetradecanoyl) improve HAT inhibition, though the target compound’s pyrrolidine group may prioritize different binding interactions .

Amine Substituent Variations

- (R)-4-((Diethylamino)methyl)-N-(2-methoxyethyl)-N-(pyrrolidin-3-yl)benzamide dihydrate: Shares the pyrrolidin-3-yl group but includes diethylamino and methoxyethyl substituents. These modifications likely enhance solubility but reduce lipophilicity compared to the chloro-fluoro aromatic core of the target compound .

Heterocyclic and Sulfonamide Derivatives

- 2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS 957508-11-1): Adds a pyridazinylaminoethyl chain, introducing hydrogen-bonding capabilities that may improve target selectivity .

- 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (CAS 866143-33-1):

The pyridinyl-pyrimidinyl group creates a planar structure, favoring interactions with nucleic acids or ATP-binding pockets, unlike the three-dimensional pyrrolidine in the target compound .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Activity Data : The target compound lacks published activity data, whereas analogs like those in have well-characterized HAT inhibition .

- Target Specificity : Pyrrolidin-3-yl derivatives are implicated in beta-secretase inhibition (Alzheimer’s research) , but this remains untested for the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide?

- Methodology : The synthesis typically involves:

- Alkylation : Reaction of pyrrolidin-3-amine derivatives with a benzoyl chloride intermediate (e.g., 2-chloro-4-fluorobenzoyl chloride) under basic conditions.

- Methylation : Introduction of the N-methyl group via reductive amination or alkylation with methyl iodide .

- Purification : Use of HPLC or column chromatography to isolate the final product, as described for structurally similar benzamides .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substitution patterns on the benzamide and pyrrolidine moieties. For example, downfield shifts in aromatic protons indicate electron-withdrawing groups (Cl, F) .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the chloro-fluoro substituents, particularly in stability assays under varying pH .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Data Collection : Use synchrotron radiation for high-resolution diffraction data.

- Refinement : Employ SHELX programs (e.g., SHELXL) to model the structure, accounting for torsional angles in the pyrrolidine ring and planarity of the benzamide .

Q. What experimental designs are optimal for evaluating its enzyme inhibition kinetics?

- Assay Design :

- Target Selection : Prioritize enzymes like acps-pptase (involved in bacterial lipid biosynthesis) based on structural analogs .

- Kinetic Parameters : Measure IC50 values under standardized conditions (pH 7.4, 37°C) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) to validate assay robustness .

- Data Interpretation : Compare inhibition curves across replicates to identify non-competitive vs. competitive mechanisms.

Q. How can researchers address contradictions in reported biological activity data?

- Root Cause Analysis :

- Purity : Verify compound purity (>95%) via HPLC; impurities like dehalogenated byproducts may skew results .

- Assay Variability : Standardize cell lines (e.g., HEK293 for cytotoxicity) and incubation times. For example, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in ATP concentration in kinase assays .

- Validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

Q. Which computational strategies predict its reactivity in nucleophilic substitution reactions?

- In Silico Tools :

- DFT Calculations : Optimize ground-state geometry using Gaussian09 to model transition states for SNAr reactions at the 2-chloro position .

- Docking Studies : Use AutoDock Vina to predict interactions with catalytic residues in target enzymes (e.g., binding free energy < −8 kcal/mol suggests strong inhibition) .

- Limitations : Solvent effects (e.g., DMSO vs. water) may alter reactivity predictions; validate with experimental kinetics .

Q. How can synthetic routes be optimized for improved yield and scalability?

- Process Chemistry :

- Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig coupling steps to reduce reaction time (e.g., from 24h to 6h) .

- Solvent Optimization : Replace THF with 2-MeTHF for greener synthesis and easier recycling .

- Scale-Up Challenges : Address exothermicity in benzoylation steps using continuous flow reactors to maintain temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.